molecular formula C15H32Cl2Si B14610765 Dichloro(methyl)tetradecylsilane CAS No. 59086-80-5

Dichloro(methyl)tetradecylsilane

Cat. No.: B14610765
CAS No.: 59086-80-5
M. Wt: 311.4 g/mol
InChI Key: LRYJACVYKNBVNI-UHFFFAOYSA-N
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Description

Dichloro(methyl)tetradecylsilane (CAS: Not explicitly provided in evidence) is an organosilicon compound with the formula CH₃(C₁₄H₂₉)SiCl₂, where a silicon atom is bonded to a methyl group, a tetradecyl (14-carbon) chain, and two chlorine atoms. This compound belongs to the class of alkylchlorosilanes, which are critical intermediates in synthesizing silicones, surfactants, and surface-modifying agents. Its structure combines the hydrolytic reactivity of chlorosilanes with the hydrophobic properties imparted by the long alkyl chain, making it valuable in applications requiring controlled reactivity and water repellency .

Key applications include:

  • Surface modification: Hydrophobic coatings for glass, ceramics, or textiles.
  • Polymer synthesis: As a crosslinking agent or monomer for silicone-based polymers.
  • Lubricants and surfactants: Stabilizing emulsions or reducing surface tension .

Properties

CAS No.

59086-80-5

Molecular Formula

C15H32Cl2Si

Molecular Weight

311.4 g/mol

IUPAC Name

dichloro-methyl-tetradecylsilane

InChI

InChI=1S/C15H32Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2,16)17/h3-15H2,1-2H3

InChI Key

LRYJACVYKNBVNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[Si](C)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(methyl)tetradecylsilane can be synthesized through the reaction of tetradecylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The general reaction is as follows:

Tetradecylsilane+Chlorine gasThis compound+Hydrogen chloride\text{Tetradecylsilane} + \text{Chlorine gas} \rightarrow \text{this compound} + \text{Hydrogen chloride} Tetradecylsilane+Chlorine gas→this compound+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves the direct chlorination process. This method involves passing chlorine gas over tetradecylsilane in the presence of a catalyst, such as copper chloride, at elevated temperatures. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dichloro(methyl)tetradecylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction: Can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products Formed

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

    Reduction: Silanes with fewer chlorine atoms.

Scientific Research Applications

Dichloro(methyl)tetradecylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of dichloro(methyl)tetradecylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The pathways involved include:

    Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new organosilicon compounds.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Comparison with Similar Compounds

Key Observations :

  • Shorter chains (e.g., octyl) increase reactivity due to reduced steric hindrance, facilitating hydrolysis and grafting reactions .
  • Longer chains (e.g., tetradecyl, octadecyl) enhance hydrophobicity and thermal stability, making them suitable for durable coatings .

Reactivity and Hydrolysis

Chlorosilanes react vigorously with moisture, releasing HCl gas. However, the number of chlorine atoms and alkyl substituents modulate reactivity:

  • This compound : Two Cl atoms allow controlled crosslinking in silicone synthesis. The tetradecyl chain slows hydrolysis compared to trichlorosilanes (e.g., Methyltrichlorosilane, ), reducing hazardous fuming .
  • Mono-chlorinated analogs (e.g., Chloro(dodecyl)dimethylsilane): Single Cl atom results in slower hydrolysis, suitable for stepwise functionalization .
  • Trichlorosilanes (e.g., Methyltrichlorosilane): Higher reactivity due to three Cl atoms, requiring stringent safety measures during handling .

Regulatory Considerations

  • REACH Compliance: this compound and analogs fall under EU Regulation (EC) No 1907/2006, requiring safety data sheets (SDS) and hazard labeling .
  • Transportation : Classified under UN/NA codes for corrosive substances (e.g., UN 2985 for chlorosilanes), necessitating corrosion-resistant packaging .

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